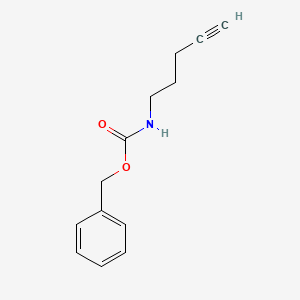

4-Pentynylcarbamic acid benzyl ester

Descripción

General Context of Alkyne-Functionalized Organic Molecules in Modern Synthesis

Alkyne-functionalized organic molecules are foundational to modern synthetic strategies. The carbon-carbon triple bond of an alkyne is a hub of reactivity, participating in a diverse array of transformations. guidechem.comrsc.org These include hydrogenation to alkenes or alkanes, hydration to form ketones or aldehydes, and a variety of coupling reactions. guidechem.com Of particular note is the terminal alkyne, which is especially valuable for its role in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." commonorganicchemistry.com This reaction's high efficiency, selectivity, and tolerance to a wide range of functional groups make it a powerful tool for forging complex molecular connections in materials science, drug discovery, and bioconjugation. commonorganicchemistry.com The presence of a terminal alkyne in 4-Pentynylcarbamic acid benzyl (B1604629) ester, therefore, earmarks it as a "clickable" scaffold.

Significance of Carbamates as Protecting Groups and Synthetic Intermediates

Carbamates are a critical class of organic compounds, widely recognized for their role as protecting groups for amines. wikipedia.org The carbamate (B1207046) functionality effectively tempers the nucleophilicity and basicity of an amino group, allowing for selective reactions at other sites within a molecule. sigmaaldrich.com This protective capacity is indispensable in multi-step syntheses, particularly in peptide chemistry. wikipedia.orgorgsyn.org Beyond protection, carbamates can also act as key intermediates, influencing molecular conformation and participating in various chemical transformations. wikipedia.orgchemicalbook.com The stability of the carbamate linkage, coupled with the availability of diverse and orthogonal deprotection strategies, underscores its versatility in synthetic design. sigmaaldrich.com

Role of Benzyl Esters in Chemical Protection and Construction

Similar to carbamates for amines, benzyl esters serve as a robust protecting group for carboxylic acids and, in the context of carbamates, for the carbamic acid nitrogen itself. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines, introduced via reagents like benzyl chloroformate. This group is lauded for its stability under a range of reaction conditions and its facile removal through catalytic hydrogenolysis, a method that is often orthogonal to the cleavage of other protecting groups. chemicalbook.comchemicalbook.com This orthogonality is a crucial concept in the synthesis of complex molecules with multiple functional groups, enabling the sequential deprotection and reaction of specific sites. chemicalbook.com The benzyl group in 4-Pentynylcarbamic acid benzyl ester, therefore, provides a stable yet readily cleavable handle to unmask the carbamic acid or a primary amine precursor.

Rationale for Comprehensive Investigation of this compound

The unique molecular architecture of this compound, which synergistically combines the reactivity of an alkyne with the protective and modulatory features of a benzyl carbamate, provides a strong rationale for its detailed investigation. This compound is not merely a static protected amine; it is a dynamic building block. The terminal alkyne allows for its covalent attachment to other molecules via click chemistry, while the benzyl carbamate offers a latent amino group that can be revealed at a desired stage of a synthetic sequence. This dual functionality opens avenues for the creation of sophisticated molecular constructs, such as functionalized polymers, targeted drug delivery systems, and complex heterocyclic scaffolds. A thorough understanding of its synthesis, properties, and reactivity is therefore essential to unlock its full potential in academic and applied chemical research.

While detailed experimental research on this compound is not extensively documented in publicly available literature, its synthesis can be logically inferred from established chemical principles. The most direct approach involves the reaction of 4-pentyn-1-amine (B190168) with benzyl chloroformate.

The starting material, 4-pentyn-1-amine, is a commercially available liquid. sigmaaldrich.com It is characterized by its terminal alkyne and primary amine functionalities. Benzyl chloroformate, the other key reagent, is a widely used chemical for introducing the benzyloxycarbonyl (Cbz) protecting group onto amines. wikipedia.org The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org

A plausible synthetic protocol is outlined in the table below:

| Step | Procedure | Purpose |

| 1 | Dissolve 4-pentyn-1-amine in a suitable solvent (e.g., dichloromethane (B109758) or a biphasic system with water). | To create a homogeneous reaction medium. |

| 2 | Add a base (e.g., sodium bicarbonate, triethylamine) to the solution. | To act as an acid scavenger for the HCl generated. |

| 3 | Cool the mixture in an ice bath. | To control the exothermic reaction. |

| 4 | Slowly add benzyl chloroformate to the stirred mixture. | To initiate the formation of the carbamate. |

| 5 | Allow the reaction to warm to room temperature and stir for a designated period. | To ensure the reaction goes to completion. |

| 6 | Perform an aqueous workup to remove the base and any water-soluble byproducts. | To begin the purification process. |

| 7 | Extract the product into an organic solvent. | To isolate the product from the aqueous phase. |

| 8 | Dry the organic layer and remove the solvent under reduced pressure. | To obtain the crude product. |

| 9 | Purify the crude product, typically by column chromatography. | To isolate the pure this compound. |

The resulting this compound would be a novel compound with predictable, yet unconfirmed, physical and spectroscopic properties. Its investigation would provide valuable insights into the interplay of its functional groups and its utility as a synthetic intermediate.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

benzyl N-pent-4-ynylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-2-3-7-10-14-13(15)16-11-12-8-5-4-6-9-12/h1,4-6,8-9H,3,7,10-11H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYAMNUUKAEXKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450109 | |

| Record name | N-Z-4-pentyne-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

236394-24-4 | |

| Record name | N-Z-4-pentyne-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Pentynylcarbamic Acid Benzyl Ester

Approaches to Benzyl (B1604629) Ester Formation

The benzyl ester moiety is a common functional group in organic synthesis, often utilized as a protecting group for carboxylic acids. Its synthesis can be achieved through several established methods.

Direct esterification, often referred to as Fischer esterification, is a fundamental method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. chemicalbook.com In the context of benzyl ester synthesis, this involves the reaction of a carboxylic acid with benzyl alcohol. arkat-usa.org Various catalysts can be employed to facilitate this transformation, including strong mineral acids like sulfuric acid, or sulfonic acids such as p-toluenesulfonic acid. chemicalbook.com The reaction is typically performed with the removal of water to drive the equilibrium towards the product.

A notable advancement in this area is the use of a porous phenolsulphonic acid–formaldehyde resin (PAFR) as a heterogeneous catalyst. This catalyst has been shown to be effective for the esterification of carboxylic acids with alcohols, yielding esters in high yields without the need to remove water from the reaction mixture. rsc.org

Table 1: Catalyst Performance in the Esterification of Benzyl Alcohol and Acetic Acid rsc.org

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| PAFR 1a | 50 | 12 | 94 |

| PAFR 1b | 50 | 12 | 76 |

| p-Toluenesulfonic acid | 50 | 12 | 83 |

| Amberlyst-15 | 50 | 12 | 88 |

| No Catalyst | 50 | 12 | <1 |

Data sourced from a study on direct esterification catalyzed by various catalysts. rsc.org

A widely used method for the synthesis of benzyl esters involves the reaction of a carboxylate anion with a benzyl halide, such as benzyl bromide or benzyl chloride. arkat-usa.orgwikipedia.org This nucleophilic substitution reaction is typically carried out in the presence of a base to deprotonate the carboxylic acid, forming the carboxylate anion. Common bases for this purpose include sodium bicarbonate and triethylamine (B128534). wikipedia.orgnih.gov The reaction is generally efficient and proceeds under mild conditions. For instance, a variety of benzyl α,β-unsaturated carboxylates have been prepared in high yields from the corresponding carboxylic acids and benzyl bromide using sodium bicarbonate as the base. wikipedia.org

This method is advantageous as it avoids the often harsh acidic conditions of Fischer esterification. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like DMF being commonly employed. wikipedia.org

Modern synthetic methods have introduced more atom-economical approaches, such as the direct benzylation of carboxylic acids with toluene (B28343) through palladium-catalyzed C-H acyloxylation. chemicalbook.com This method avoids the need for pre-functionalized benzylating agents like benzyl halides. The reaction typically proceeds under an oxygen atmosphere, with the palladium catalyst facilitating the direct functionalization of a benzylic C-H bond in toluene with a carboxylic acid. chemicalbook.com This approach offers good functional group tolerance and high yields, presenting a facile and efficient route to benzyl esters. chemicalbook.com

Niobium compounds have emerged as effective catalysts for esterification reactions. Niobium(V) chloride (NbCl₅) can be used in stoichiometric amounts to promote the direct esterification of carboxylic acids with benzyl alcohol at room temperature. researchgate.netresearchgate.net This method provides good yields in a relatively short reaction time. researchgate.net

Furthermore, a heterogeneous catalytic system has been developed by grafting NbCl₅ onto silica (B1680970) gel (SiO₂-Nb). researchgate.netresearchgate.net This catalyst, while requiring higher temperatures and longer reaction times, offers the advantage of being reusable and requires only a catalytic amount of niobium. researchgate.netresearchgate.net

Table 2: Niobium-Promoted Esterification of Benzoic Acid with Benzyl Alcohol researchgate.net

| Niobium Source | Conditions | Time (h) | Yield (%) |

|---|---|---|---|

| NbCl₅ (stoichiometric) | Room Temperature | 3 | 98 |

| SiO₂-Nb (catalytic) | Reflux | 6 | 96 |

Data from a comparative study of stoichiometric and catalytic niobium in benzyl ester synthesis. researchgate.net

Synthesis of the Carbamate (B1207046) Moiety

The benzyl carbamate group, often referred to as the benzyloxycarbonyl (Cbz or Z) group, is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. orgsyn.org The most common method for its introduction is the reaction of an amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. guidechem.com

In the synthesis of the target molecule, 4-pentyn-1-amine (B190168) would be the starting amine. The reaction with benzyl chloroformate would proceed via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of benzyl chloroformate, leading to the displacement of the chloride and formation of the carbamate linkage.

The reaction is typically carried out in a biphasic system or in an organic solvent with an aqueous basic solution (e.g., sodium carbonate or sodium bicarbonate) to neutralize the HCl byproduct. guidechem.comlookchem.com Careful control of pH is important, especially when dealing with sensitive substrates, to avoid side reactions. lookchem.com This method is generally high-yielding and applicable to a wide range of amines. lookchem.comresearchgate.net

An alternative conceptual approach involves the reaction of a 4-pentynyl isocyanate with benzyl alcohol. The alcohol would act as a nucleophile, attacking the isocyanate carbon to form the carbamate. This reaction is fundamental in polyurethane chemistry and is often catalyzed. google.com

Direct Synthesis from Amines and Benzyl Chloroformate or Carbonates

The most common and direct method for synthesizing 4-pentynylcarbamic acid benzyl ester is through the N-protection of its corresponding primary amine, 4-pentyn-1-amine. sigmaaldrich.com This transformation is typically achieved using benzyl chloroformate (Cbz-Cl), a highly reactive reagent that readily forms a carbamate upon reaction with an amine. total-synthesis.com The reaction mechanism involves the nucleophilic attack of the amine onto the electrophilic carbonyl carbon of benzyl chloroformate, with the subsequent loss of a chloride ion. total-synthesis.com Due to the formation of hydrochloric acid as a byproduct, a base is required to neutralize the reaction mixture and drive the synthesis to completion. total-synthesis.com

Commonly, Schotten-Baumann conditions are employed, which involve an aqueous basic solution such as sodium bicarbonate or sodium hydroxide. total-synthesis.commdpi.com Alternatively, organic bases like triethylamine or pyridine (B92270) can be used in anhydrous organic solvents. ijacskros.com Recent advancements have focused on developing more environmentally benign protocols. One such method utilizes water as the reaction medium at room temperature, which can lead to high chemoselectivity and impressive yields without the need for organic solvents. ijacskros.com

An alternative to benzyl chloroformate is the use of dibenzyl carbonate (DBnC). unive.it While DBnC is a less hazardous reagent, it is also less reactive and typically requires elevated temperatures to achieve the desired transformation. unive.it The choice between benzyl chloroformate and dibenzyl carbonate often depends on the substrate's sensitivity and the desired reaction conditions.

Table 1: Comparison of Conditions for N-Benzyloxycarbonylation of Amines

| Reagent | Base/Catalyst | Solvent | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Benzyl Chloroformate (Cbz-Cl) | Aq. NaHCO₃ or NaOH | DCM, THF, or Biphasic | 0°C to Room Temp | High reactivity, fast reaction | mdpi.com, total-synthesis.com |

| Benzyl Chloroformate (Cbz-Cl) | Organic Base (e.g., Et₃N) | Anhydrous DCM, THF | 0°C to Room Temp | Anhydrous conditions | ijacskros.com |

| Benzyl Chloroformate (Cbz-Cl) | None (self-neutralizing) | Water | Room Temp | Environmentally friendly, simple workup | ijacskros.com |

| Benzyl Chloroformate (Cbz-Cl) | Dodecatungstophosphoric acid | Solvent-free | Room Temp | Catalytic, fast, high yield | researchgate.net |

| Dibenzyl Carbonate (DBnC) | Tetrabutylphosphonium bromide | Solvent-free | High Temp (e.g., 170°C) | Avoids corrosive Cbz-Cl | unive.it |

Incorporation of the Terminal Alkyne Functionality

The utility of this compound is largely defined by its terminal alkyne. The synthetic strategy, therefore, heavily relies on the efficient introduction of this pentynyl moiety.

The most prevalent and step-economic strategy for incorporating the pentynyl chain is to begin the synthesis with a precursor that already contains the complete carbon skeleton with the terminal alkyne. Building blocks such as 4-pentyn-1-ol (B147250) or 4-pentyn-1-amine are ideal starting materials. sigmaaldrich.comorgsyn.org This approach avoids complex carbon-carbon bond-forming reactions late in the synthesis, streamlining the path to the target molecule. While theoretically possible to construct the chain via nucleophilic substitution using a pentynyl halide, starting with a pre-formed C5 synthon is overwhelmingly favored for its efficiency. youtube.com

The synthesis of the key precursor, 4-pentyn-1-ol, is well-documented. A robust and high-yielding method involves the reaction of tetrahydrofurfuryl chloride with sodium amide in liquid ammonia (B1221849). orgsyn.org This reaction proceeds via a ring-opening mechanism of the tetrahydrofuran (B95107) derivative, driven by the strong base, to yield the desired terminal alkyne. The process is efficient, typically providing yields in the range of 75-85%. orgsyn.org

Table 2: Synthesis of 4-Pentyn-1-ol Precursor

| Starting Material | Reagents | Solvent | Key Transformation | Yield | Reference |

|---|---|---|---|---|---|

| Tetrahydrofurfuryl chloride | 1. Sodium amide (NaNH₂) 2. Ammonium (B1175870) chloride (NH₄Cl) | Liquid Ammonia (NH₃) | Base-induced ring opening | 75-85% | orgsyn.org |

Once 4-pentyn-1-ol is obtained, it can be converted to 4-pentyn-1-amine through standard functional group interconversion procedures. A common two-step sequence involves activating the alcohol, often by converting it to a mesylate or tosylate, followed by nucleophilic substitution with sodium azide (B81097) and subsequent reduction of the resulting alkyl azide to the primary amine.

Convergent and Divergent Synthetic Strategies

The bifunctional nature of this compound makes it an excellent building block for both convergent and divergent synthetic strategies, enabling the rapid assembly of complex molecules.

Retrosynthetic analysis reveals the value of this compound as a linker. chemistry.coachnih.gov Its two distinct functional handles—the protected amine and the terminal alkyne—can be addressed with high chemoselectivity. The terminal alkyne is particularly valuable for modern coupling reactions that allow for the step-economic assembly of elaborate structures. For instance, it can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to link with an azide-functionalized molecule, forming a stable triazole ring. researchgate.net This strategy allows for the convergent joining of two complex fragments in a single, high-yielding step. Similarly, the alkyne can undergo Sonogashira coupling with aryl or vinyl halides to form new carbon-carbon bonds, providing rapid access to conjugated systems.

Optimizing the synthesis of this compound primarily involves refining the N-benzyloxycarbonylation step. researchgate.net Key parameters include the choice of solvent, base, and temperature. While traditional methods using organic solvents and bases are effective, they often require anhydrous conditions and laborious workups. ijacskros.com

Research has shown that conducting the Cbz-protection in water can be highly advantageous, offering simplified procedures and reducing environmental impact. ijacskros.com Furthermore, the use of catalysts can significantly enhance reaction efficiency. Heterogeneous acid catalysts like Amberlyst-15 or solid-supported reagents can facilitate the reaction under solvent-free conditions, allowing for easy removal of the catalyst by simple filtration and leading to excellent yields in very short reaction times. researchgate.net For instance, dodecatungstophosphoric acid has been reported as an effective catalyst for Cbz-protection, requiring only a small catalytic amount (0.05 equiv) to achieve high yields without the need for an aqueous workup. researchgate.net These optimized conditions make the synthesis more scalable, cost-effective, and sustainable.

Chemical Reactivity and Transformations of 4 Pentynylcarbamic Acid Benzyl Ester

Reactivity of the Terminal Alkyne Group

The presence of a terminal C-C triple bond allows 4-pentynylcarbamic acid benzyl (B1604629) ester to participate in a variety of addition and coupling reactions. The acidic nature of the terminal acetylenic proton and the electron-rich pi system of the alkyne are central to its reactivity.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

One of the most powerful and widely used reactions for terminal alkynes is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," facilitates the formation of a stable 1,2,3-triazole ring by covalently linking an alkyne with an azide (B81097). The reaction is known for its high efficiency, mild reaction conditions, and exceptional functional group tolerance.

Regioselectivity and Stereochemical Control in Triazole Formation

A defining feature of the CuAAC is its exceptional regioselectivity. The copper-catalyzed pathway exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer. acs.org This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically produces a mixture of both 1,4- and 1,5-disubstituted regioisomers and requires significantly higher temperatures. acs.org

The high regioselectivity arises from the reaction mechanism. The process is believed to involve the formation of a copper(I) acetylide intermediate from the terminal alkyne. This copper acetylide then reacts with the azide partner in a stepwise manner, ultimately leading to the formation of a six-membered copper-containing metallocycle that rearranges to the stable 1,4-triazole product upon protonation. nih.gov This directed mechanism ensures that only one regioisomer is formed.

Regarding stereochemistry, the formation of the aromatic triazole ring itself does not create new stereocenters. However, if the azide or alkyne partners possess pre-existing stereocenters, the mild and highly specific conditions of the CuAAC reaction typically preserve their stereochemical integrity.

Other Alkyne Functionalization Reactions

Beyond cycloadditions, the terminal alkyne of 4-pentynylcarbamic acid benzyl ester can undergo various other functionalization reactions, significantly expanding its synthetic utility.

Hydrofunctionalization Reactions (e.g., Hydrosilylation, Hydrothiolation)

Hydrosilylation: This reaction involves the addition of a silicon-hydride bond (Si-H) across the alkyne's triple bond to form a vinylsilane. The regioselectivity and stereoselectivity of this transformation are highly dependent on the choice of catalyst and reaction conditions.

Copper Catalysis: Copper-catalyzed hydrosilylation of terminal alkynes typically proceeds with high efficiency and excellent functional group tolerance to afford (E)-vinylsilanes through an anti-Markovnikov addition. nih.gov

Platinum and Ruthenium Catalysis: Platinum catalysts are also effective for hydrosilylation. wikipedia.org Furthermore, certain ruthenium complexes have been developed to selectively produce the thermodynamically less favorable (Z)-alkenylsilanes. nih.gov

Table 2: Catalyst-Dependent Selectivity in Hydrosilylation of Terminal Alkynes

| Catalyst System | Silane | Typical Product | Selectivity | Reference |

|---|---|---|---|---|

| Copper Complex | PhSiH3 | (E)-vinylsilane | High Regio- and Stereoselectivity | nih.gov |

| Platinum Complex | Tetramethyldisiloxane | (E)-vinylsilane | Excellent Regio- and Stereoselectivity | wikipedia.org |

| Ruthenium-NHC Complex | Various | (Z)-vinylsilane | High (Z)-Selectivity | nih.gov |

Hydrothiolation: Also known as the thiol-yne reaction, this process involves the addition of a thiol (R-SH) across the triple bond. wikipedia.org The reaction can be initiated by radicals or catalyzed by metals, leading to different regioisomeric products. wikipedia.orgresearchgate.net

Radical Addition: Typically initiated by UV light or a radical initiator, this pathway generally results in the anti-Markovnikov addition product, often as a mixture of E and Z isomers. wikipedia.org

Metal-Catalyzed Addition: Various transition metals, including rhodium and copper, can catalyze the hydrothiolation. researchgate.netrsc.org Depending on the metal and ligands used, the reaction can be tuned to favor either the Markovnikov (branched) or anti-Markovnikov (linear) vinyl sulfide (B99878) product with high selectivity. nih.govresearchgate.net For example, certain copper nanoparticle catalysts have been shown to produce anti-Markovnikov Z-vinyl sulfides with high selectivity. nih.govrsc.org

Transition Metal-Catalyzed Alkyne Transformations (e.g., Gold, Rhodium)

Gold (Au) Catalysis: Cationic gold complexes are powerful π-Lewis acids that are particularly effective at activating C-C multiple bonds. nih.gov For a substrate like this compound, which is a homopropargylic carbamate (B1207046), gold catalysis can facilitate intramolecular cyclization reactions. The carbamate oxygen can act as an internal nucleophile, attacking the gold-activated alkyne. This type of transformation has been demonstrated with related homopropargyl amides and alcohols to produce five-membered heterocyclic structures like γ-lactams or dihydrofurans. nih.govnih.gov Such cyclizations provide a direct route to valuable heterocyclic scaffolds under mild conditions.

Rhodium (Rh) Catalysis: Rhodium complexes catalyze a diverse range of transformations on alkynes. While some rhodium-catalyzed reactions like hydroarylation can be challenging with terminal alkynes, youtube.com other processes are well-suited for them.

Hydroformylation: This reaction introduces a hydrogen atom and a formyl group (-CHO) across the triple bond, converting the alkyne into an α,β-unsaturated aldehyde. This transformation is a powerful method for carbon-carbon bond formation.

Cycloadditions: Rhodium catalysts can mediate various cycloaddition reactions. For example, Rh(III) has been used to catalyze a formal [3+2] cycloaddition between alkynes and 2-alkenylphenols to generate spirocyclic products.

Carboxylation: In the presence of CO₂, rhodium(I) catalysts can facilitate the carboxylation of organoboron reagents, which can be formed from terminal alkynes. This offers a pathway to α,β-unsaturated carboxylic acids. acs.org

Multicomponent Reactions Involving the Alkyne Motif

The terminal alkyne in this compound is a versatile functional group for multicomponent reactions (MCRs), which are one-pot processes combining three or more reactants to form a product containing the structural features of each starting material. nih.gov These reactions are highly atom-economical and offer efficient pathways to complex molecules. libretexts.org

One of the most prominent MCRs for terminal alkynes is the A³ coupling reaction, which involves an aldehyde, an alkyne, and an amine to produce propargylamines. libretexts.orgwikipedia.org In the context of this compound, the alkyne moiety can react with an aldehyde and a secondary amine in the presence of a metal catalyst, such as copper or gold salts, to yield a propargylamine (B41283) derivative. wikipedia.orgnih.gov The generally accepted mechanism involves the in-situ formation of a metal acetylide, which then undergoes a nucleophilic addition to an iminium ion generated from the condensation of the aldehyde and amine. wikipedia.orgnih.govrsc.org

Another significant MCR is the Ugi reaction. The classical Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govmdpi.com While the alkyne of this compound does not directly participate as one of the four canonical components, it can be incorporated into a reactant, for example, as part of the amine or carboxylic acid component. nih.gov Furthermore, Ugi reaction products containing an alkyne can undergo subsequent transformations, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC), to generate complex heterocyclic structures. nih.gov The Ugi reaction proceeds through the formation of an imine, which reacts with the isocyanide and the carboxylic acid to form an α-acylamino amide product. nih.gov The use of amines with low nucleophilicity can prevent competitive side reactions. beilstein-journals.orgresearchgate.net

The alkyne group can also participate in other MCRs, such as those leading to the formation of various heterocyclic systems like triazoles, quinolines, and iminocoumarins through cycloaddition or annulation cascades. rsc.orgfrontiersin.org

Transformations of the Benzyl Carbamate Group

The benzyl carbamate (Cbz or Z) group is a widely used protecting group for amines in organic synthesis. total-synthesis.comoup.com Its removal or further functionalization represents a key aspect of the reactivity of this compound.

Deprotection of the Cbz group to release the primary amine is a common transformation achieved through several methods.

Catalytic hydrogenolysis is the most common and often preferred method for cleaving the benzyl carbamate group. total-synthesis.comcommonorganicchemistry.com The reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a heterogeneous catalyst, typically palladium on carbon (Pd/C). commonorganicchemistry.comtaylorfrancis.com

The process occurs in a two-step mechanism. First, the catalytic hydrogenolysis of the benzyl-oxygen bond occurs, forming toluene (B28343) and an unstable carbamic acid intermediate. taylorfrancis.com This intermediate then spontaneously decarboxylates, releasing carbon dioxide and the free primary amine. taylorfrancis.com

Commonly used solvents for this transformation include methanol, ethanol, and ethyl acetate. commonorganicchemistry.com The reaction is generally carried out under mild conditions, often at room temperature and atmospheric pressure of hydrogen. acsgcipr.org Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) instead of H₂ gas, can also be employed. total-synthesis.comresearchgate.net

| Catalyst | Hydrogen Source | Solvent(s) | Temperature | Typical Yield | Reference(s) |

| 10% Pd/C | H₂ (balloon) | MeOH | Room Temp. | High | acs.org |

| 10% Pd/C | H₂ (1 atm) | EtOH/EtOAc | Room Temp. | >95% | thalesnano.com |

| Pd/C | Ammonium Formate | Micellar (Water) | Room Temp. | High | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The benzyl carbamate group is generally stable to mild acidic conditions but can be cleaved under strong acidic treatment. total-synthesis.com This provides an alternative deprotection strategy, particularly when other functional groups in the molecule are sensitive to hydrogenation.

Strong acids like hydrogen bromide (HBr) in acetic acid are effective for this purpose. nih.gov The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by a nucleophilic attack (Sₙ2) by the bromide ion on the benzylic carbon, which releases the unstable carbamic acid that then decarboxylates. total-synthesis.com Trifluoroacetic acid (TFA) is also commonly used, often in conjunction with scavengers like thioanisole (B89551) to prevent side reactions. researchgate.netnih.govresearchgate.net However, prolonged exposure to strong TFA can lead to cleavage. researchgate.netresearchgate.net

| Reagent(s) | Solvent(s) | Conditions | Notes | Reference(s) |

| HBr | Acetic Acid | Room Temp. | Classic method for Cbz cleavage. | nih.gov |

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temp. | Cbz group is generally stable, but cleavage can occur. | researchgate.netresearchgate.net |

| AlCl₃ | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Room Temp. | Effective for N-Cbz deprotection with good functional group tolerance. | organic-chemistry.org |

This table is interactive. Click on the headers to sort the data.

While less common as a synthetic strategy, the thermal decomposition of carbamates is a known process. Studies on various carbamates show that upon heating, they can decompose to yield an isocyanate and an alcohol. cdnsciencepub.commdpi.comacs.org For benzyl carbamates, this would involve the formation of benzyl alcohol and the corresponding isocyanate. The temperatures required for this decomposition are typically high, often in the range of 150-250°C. cdnsciencepub.comacs.org For instance, the thermal decomposition of benzyl N-phenylcarbamate at 250°C has been shown to yield aniline, benzylaniline, and carbon dioxide, indicating complex subsequent reactions following the initial decomposition. acs.org The gas-phase thermolysis of carbamates is often carried out at temperatures around 400°C. mdpi.com The decomposition of benzyl radicals themselves has been studied at very high temperatures (1530-1740 K). nih.gov

While the Cbz group's primary role is protection, the nitrogen atom can, under certain conditions, undergo further functionalization before deprotection. The hydrogen on the carbamate nitrogen is weakly acidic and can be removed by a strong base, allowing for subsequent reactions.

N-alkylation of benzyl carbamates has been achieved by treating the carbamate with a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF), followed by the addition of an alkyl halide. nih.gov This generates an N-alkylated, Cbz-protected amine. This approach has been used to prepare a variety of N-alkyl-N-benzyloxy carbamates in good yields. nih.gov Similarly, N-formylation of carbamates has been accomplished using carbon dioxide and a hydrosilane under zinc catalysis. rsc.org

| Reaction | Reagents | Base | Solvent | Product | Reference(s) |

| N-Alkylation | Alkyl Halide | NaH | DMF | N-Alkyl-N-benzyloxy carbamate | nih.gov |

| N-Alkylation | Dibromopentane | K₂CO₃ | Acetonitrile | Dicarbamate | nih.gov |

| N-Formylation | CO₂, Hydrosilane | - | - | N-Formyl carbamate | rsc.org |

This table is interactive. Click on the headers to sort the data.

Mechanistic Investigations of Reactions Involving 4 Pentynylcarbamic Acid Benzyl Ester

Elucidation of Catalytic Cycles in Alkyne Functionalization

The terminal alkyne in 4-Pentynylcarbamic acid benzyl (B1604629) ester is a key functional group that can be activated by transition metal catalysts, most notably gold(I) complexes, to initiate a variety of transformations. The elucidation of the catalytic cycles involved in these reactions is essential for understanding how the catalyst operates and for designing more efficient and selective catalytic systems.

Gold(I) catalysts, being soft and carbophilic Lewis acids, are particularly effective in activating the carbon-carbon triple bond towards nucleophilic attack. rsc.org In the case of 4-Pentynylcarbamic acid benzyl ester, the intramolecular nucleophile is the nitrogen atom of the carbamate (B1207046) group. The generally accepted catalytic cycle for the gold(I)-catalyzed intramolecular hydroamination of alkynes begins with the coordination of the gold(I) catalyst to the alkyne, forming a π-complex. ugent.be This activation of the alkyne facilitates the intramolecular nucleophilic attack by the carbamate nitrogen.

The regioselectivity of this attack can lead to two possible cyclization pathways: a 5-exo-dig cyclization to form a five-membered ring or a 6-endo-dig cyclization to yield a six-membered ring. The outcome of this step is influenced by several factors, including the substitution pattern of the alkyne and the steric and electronic properties of the catalyst's ligands. acs.org For terminal alkynes like that in this compound, the 5-exo-dig pathway is often favored. Following the cyclization, a protodeauration step occurs, where a proton source cleaves the carbon-gold bond, releasing the cyclized product and regenerating the active gold(I) catalyst, thus completing the catalytic cycle. nih.gov

In some instances, the catalytic cycle can be more complex. For example, in the presence of an oxidant, the gold(I) catalyst can be oxidized to gold(III), leading to different reaction pathways and products. uni-heidelberg.de Furthermore, computational studies have suggested that in some gold-catalyzed cycloisomerizations, the catalytic cycle involves the formation of a gold-containing cyclopropyl (B3062369) carbene intermediate, which then rearranges to the final product. nih.gov

The table below summarizes the key steps in a typical gold(I)-catalyzed alkyne hydroamination cycle.

| Step | Description | Key Intermediates |

| 1. Catalyst-Substrate Coordination | The gold(I) catalyst coordinates to the alkyne moiety of the this compound. | Gold-alkyne π-complex |

| 2. Intramolecular Nucleophilic Attack | The nitrogen atom of the carbamate group attacks the activated alkyne. | Vinyl-gold intermediate |

| 3. Protodeauration | A proton source cleaves the C-Au bond, releasing the product. | Cyclized product, regenerated catalyst |

Mechanistic Pathways of Carbamate Formation and Cleavage

The formation of this compound typically involves the reaction of 4-pentyn-1-amine (B190168) with benzyl chloroformate in the presence of a base. This reaction proceeds through a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzyl chloroformate. The subsequent loss of the chloride leaving group, facilitated by the base which neutralizes the generated hydrochloric acid, yields the carbamate product.

The cleavage of the carbamate group, particularly the benzyl carbamate (Cbz) protecting group, is a critical step in many synthetic sequences. Several mechanistic pathways can be employed for this transformation.

One of the most common methods for Cbz group cleavage is hydrogenolysis. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas). The mechanism involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to yield toluene (B28343), carbon dioxide, and the deprotected amine.

Lewis acids can also be used to cleave benzyl carbamates. researchgate.net The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the carbamate, which weakens the benzyl C-O bond and facilitates its cleavage. This can proceed through an Sₙ1-type mechanism, where a stable benzylic carbocation is formed as an intermediate, or an Sₙ2-type mechanism, depending on the specific Lewis acid and reaction conditions. Tin(IV) chloride has been shown to be a selective Lewis acid for cleaving benzyl esters over other protecting groups. researchgate.net

Recently, novel cleavage methods have been developed. For instance, benzyl ammonium (B1175870) carbamates have been shown to undergo a two-step 1,6- and 1,2-elimination cascade to release a secondary amine. nih.gov Another approach involves the use of 2-mercaptoethanol (B42355) in the presence of a base to deprotect Cbz-protected amines through a nucleophilic mechanism. organic-chemistry.org

The table below outlines different methods for benzyl carbamate cleavage and their general mechanistic features.

| Cleavage Method | Reagents | General Mechanistic Pathway |

| Hydrogenolysis | Pd/C, H₂ | Catalytic hydrogenation |

| Lewis Acid Cleavage | e.g., SnCl₄ | Coordination and C-O bond cleavage (Sₙ1 or Sₙ2) researchgate.net |

| Nucleophilic Cleavage | 2-mercaptoethanol, base | Nucleophilic attack on the carbonyl carbon organic-chemistry.org |

| Eliminative Cleavage | Benzyl ammonium carbamates | 1,6- and 1,2-elimination cascade nih.gov |

Studies on the Dynamics of Benzyl Ester Transformations

The benzyl ester moiety in this compound can undergo various transformations, and understanding the dynamics of these reactions is important for controlling product formation. These transformations often involve the cleavage of the ester bond and subsequent reaction with other nucleophiles.

One common transformation is transesterification, where the benzyl alcohol portion of the ester is exchanged with another alcohol. This reaction is typically catalyzed by an acid or a base. In an acid-catalyzed mechanism, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by another alcohol. In a base-catalyzed mechanism, the incoming alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon. The dynamics of these equilibrium reactions can be influenced by factors such as the relative concentrations of the alcohols and the removal of one of the products.

A facile one-pot transformation of benzyl esters into other esters, amides, and anhydrides has been described using ferric(III) chloride as a catalyst. rsc.org The proposed mechanism involves the in situ formation of an acid chloride intermediate from the benzyl ester, which then reacts with an added nucleophile (alcohol, amine, or carboxylic acid). rsc.org The dynamics of this process are driven by the irreversible formation of the final product.

The direct functionalization of the benzylic C-H bond of the benzyl group represents another area of transformation. Palladium-catalyzed oxidative esterification of benzylic C-H bonds with carboxylic acids has been reported. researchgate.net The mechanism is proposed to involve the cleavage of the benzylic C-H bond as the rate-determining step. researchgate.net

The table below summarizes some transformations of benzyl esters and their key dynamic features.

| Transformation | Catalyst/Reagents | Key Dynamic Features |

| Transesterification | Acid or Base | Equilibrium process, can be driven by Le Chatelier's principle |

| Conversion to Amides/Anhydrides | FeCl₃, chlorinating agent, nucleophile | In situ formation of a reactive intermediate, irreversible product formation rsc.org |

| Oxidative Esterification | Pd catalyst, oxidant | Rate-determining C-H bond cleavage researchgate.net |

Computational Chemistry and Theoretical Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of reactions involving complex organic molecules like this compound. These theoretical studies provide detailed insights into reaction energy profiles, the structures of transition states and intermediates, and the factors that control reactivity and selectivity.

DFT calculations are widely used to map the potential energy surface of a reaction, providing the relative energies of reactants, intermediates, transition states, and products. This allows for the determination of activation barriers and reaction enthalpies, which are crucial for understanding reaction kinetics and thermodynamics.

For the gold-catalyzed cyclization of alkynyl carbamates, DFT studies have been instrumental in elucidating the reaction mechanism. nih.gov For example, a computational study on the gold-catalyzed cycloisomerization of alkynoic acids revealed that the reaction proceeds through an intramolecular addition of the carboxylic acid to the gold-activated alkyne, followed by a protodeauration step. nih.gov The calculations showed that the 5-exo-dig cyclization pathway is energetically more favorable than the 6-endo-dig pathway for terminal alkynes. nih.gov The energy profile for the cyclization of a model substrate, pent-4-ynoic acid, within a gold-functionalized cavitand was calculated, showing the relative energies of the intermediates and transition states. nih.gov

DFT calculations have also been used to investigate the role of the catalyst's ligands and counterions. Studies on the hydroamination of alkynes catalyzed by NHC-gold(I) complexes have used DFT to understand the effect of different substituents on the arylamine nucleophile on the reaction kinetics. core.ac.uk

The table below shows a hypothetical comparison of calculated free energy barriers for different cyclization pathways of an alkynyl carbamate, illustrating the type of data obtained from DFT studies.

| Cyclization Pathway | Calculated Free Energy Barrier (kcal/mol) |

| 5-exo-dig | 15.2 |

| 6-endo-dig | 18.5 |

Note: These are representative values and not from a specific study on this compound.

A key advantage of computational studies is the ability to visualize the three-dimensional structures of fleeting transition states and unstable intermediates, which are often difficult or impossible to observe experimentally. The analysis of these structures provides deep insights into the bonding changes that occur during a reaction.

In the context of the gold-catalyzed cyclization of this compound, DFT calculations can reveal the geometry of the transition state for the nucleophilic attack of the carbamate nitrogen onto the alkyne. This includes the bond lengths of the forming C-N bond and the breaking C-C triple bond, as well as the bond angles that define the geometry of the forming ring.

For instance, in the DFT study of the cycloisomerization of alkynoic acids, the transition state for the 5-exo-dig cyclization shows the oxygen of the carboxylic acid approaching the internal carbon of the alkyne at a specific angle, while the gold catalyst remains coordinated to the triple bond. nih.gov The geometries of the vinyl-gold intermediates formed after the cyclization can also be determined.

Furthermore, computational studies can characterize key intermediates such as the initial gold-alkyne π-complex. The analysis of the interaction between the gold center and the alkyne provides information about the extent of alkyne activation.

One of the most powerful applications of computational chemistry is the prediction of reactivity and selectivity for new, un-tested reactions. By calculating and comparing the activation barriers for different possible reaction pathways, it is possible to predict which products will be formed preferentially.

For the reactions of this compound, DFT calculations can be used to predict the regioselectivity of the intramolecular cyclization (5-exo vs. 6-endo). As mentioned, for terminal alkynes, the 5-exo-dig pathway is generally predicted to be lower in energy. nih.gov However, by modifying the substrate or the catalyst, it may be possible to favor the 6-endo pathway. DFT calculations can guide the design of such selective reactions. For example, studies have shown that electron-donating substituents on the alkyne can favor the 6-endo-dig cyclization. acs.org

Computational studies can also predict the stereochemical outcome of a reaction. While the cyclization of this compound does not create a stereocenter in the initial product, subsequent transformations might. DFT can be used to predict the diastereoselectivity or enantioselectivity of such reactions, especially when chiral catalysts are employed.

The influence of catalyst ligands on reactivity and selectivity is another area where DFT provides valuable predictions. By computationally screening a range of ligands, it is possible to identify those that are most likely to promote a desired transformation with high efficiency and selectivity. rsc.org

Applications of 4 Pentynylcarbamic Acid Benzyl Ester in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block

The intrinsic features of 4-Pentynylcarbamic acid benzyl (B1604629) ester, namely the benzyl carbamate-protected amine and the terminal alkyne, render it a highly adaptable component in the assembly of complex organic molecules. This versatility allows for its application in both linear and convergent synthetic strategies.

Precursor for the Synthesis of Complex Molecular Architectures

While direct, specific examples of the use of 4-Pentynylcarbamic acid benzyl ester in the total synthesis of complex natural products are not extensively documented in readily available literature, its potential as a precursor is evident. The benzyl carbamate (B1207046) group serves as a robust protecting group for the primary amine, stable to a range of reaction conditions, yet readily removable under standard hydrogenolysis conditions. The terminal alkyne provides a reactive site for a multitude of carbon-carbon bond-forming reactions, including Sonogashira, Negishi, and other cross-coupling reactions. This allows for the introduction of aryl, vinyl, or other alkyl fragments, thereby enabling the extension and elaboration of the molecular scaffold. The sequential or concurrent manipulation of these two functional groups allows for the strategic construction of intricate molecular architectures that are common in pharmaceuticals and other biologically active compounds.

Integration into Modular Synthesis Approaches

Modular synthesis, a strategy that involves the assembly of complex molecules from pre-functionalized building blocks, is an area where this compound can be of significant utility. Its defined structure, with two distinct and orthogonally reactive functional groups, allows it to be a key component in convergent synthetic routes. For instance, the alkyne can be utilized in a coupling reaction to join with one molecular fragment, while the deprotected amine can be acylated or alkylated to connect to another. This modular approach can significantly streamline the synthesis of complex targets by allowing for the independent synthesis and subsequent coupling of different molecular components.

Role in the Generation of Research Tools via Click Chemistry

The terminal alkyne functionality of this compound makes it an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This highly efficient and specific reaction allows for the facile construction of 1,4-disubstituted 1,2,3-triazoles, which serve as stable and versatile linkers in various applications.

Construction of Triazole-Linked Scaffolds for Material Science

The CuAAC reaction involving this compound can be employed to create novel polymeric and supramolecular materials. By reacting with molecules containing two or more azide (B81097) groups, it can act as a cross-linker or a monomer in the formation of triazole-functionalized polymers. These materials can exhibit unique properties due to the presence of the triazole ring, which can participate in hydrogen bonding and metal coordination. While specific examples utilizing this exact carbamate are not prevalent, the principle is well-established with similar alkyne-containing building blocks for creating functional materials with applications in areas like drug delivery and coatings. nih.gov

Development of Conjugates for Chemical Biology Probes (focus on synthetic methodology, not biological application)

The synthesis of chemical biology probes often requires the conjugation of a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) to a bioactive molecule. The alkyne group of this compound provides a perfect handle for such conjugations via CuAAC. A molecule of interest can be functionalized with an azide group and then "clicked" onto the deprotected and modified pentynyl amine scaffold. This methodology allows for the efficient and specific labeling of molecules for use as probes to study biological processes. The synthesis involves the reaction of an azide-modified reporter with the alkyne of the carbamate, often catalyzed by a copper(I) source, to form a stable triazole linkage.

Intermediates in the Synthesis of Amino Acid and Peptide Analogs

The structural similarity of this compound to amino acid precursors makes it a valuable intermediate in the synthesis of non-natural amino acids and their subsequent incorporation into peptides.

Preparation of Protected Amino Acid Derivatives

There is no published data on the use of this compound for the preparation of protected amino acid derivatives. The standard methods for amine protection in amino acid chemistry typically involve well-characterized reagents such as Boc-anhydride for tert-Butoxycarbonyl (Boc) protection and Fmoc-Cl or Fmoc-OSu for 9-Fluorenylmethoxycarbonyl (Fmoc) protection. organic-chemistry.org While benzyl carbamates (Cbz) are also used, the specific utility of the 4-pentynyl derivative in this context remains unexplored.

Solid-Phase and Solution-Phase Peptide Synthesis Contributions

A review of the literature does not provide any instances of this compound being used in either solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The dominant strategies in SPPS rely on the orthogonal Boc/Bzl and Fmoc/tBu protection schemes. organic-chemistry.org There is no indication that a this compound has been integrated into these or any other peptide synthesis methodologies as a protecting group or for any other purpose.

Contribution to Orthogonal Protecting Group Strategies in Complex Syntheses

The concept of orthogonal protection is critical in the synthesis of complex molecules, allowing for the selective removal of one protecting group in the presence of others. organic-chemistry.org While the benzyl carbamate (Cbz) group is a component of some orthogonal strategies (removable by hydrogenolysis), and terminal alkynes can be stable to a range of conditions, there is no documented research that establishes this compound as a component of an orthogonal protecting group strategy. The specific conditions required for its cleavage and its compatibility with other common protecting groups have not been reported.

Diversification of Chemical Libraries and Compound Arrays

The terminal alkyne functionality is a powerful tool for the diversification of chemical libraries through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). In theory, a molecule like this compound could be used as a building block where the alkyne serves as a handle for late-stage diversification. However, there are no specific examples or research articles that demonstrate the application of this particular compound in the generation of chemical libraries or compound arrays.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of benzyl (B1604629) esters, including the title compound, is a mature field, yet there remains substantial room for improvement in terms of efficiency and environmental impact. Future research will likely focus on moving beyond traditional methods that may involve harsh reagents or produce significant waste.

Key research avenues include:

Catalytic Dehydrative Esterification: The development of catalysts, such as 2,2'-biphenol-derived phosphoric acids, that can promote the direct formation of the ester from the corresponding carboxylic acid and benzyl alcohol under neutral conditions without the need to remove water, represents a highly atom-economical approach. organic-chemistry.org

Direct C-H Functionalization: Advanced strategies focus on the direct esterification of benzylic C-H bonds of materials like toluene (B28343). researchgate.net Palladium-catalyzed C-H acyloxylation under an oxygen atmosphere offers a facile and efficient route to benzyl esters. organic-chemistry.org Similarly, heterogeneous iron-catalyzed systems could provide pathways for direct alkylation. researchgate.net These methods avoid the pre-functionalization of starting materials, such as creating benzyl halides. researchgate.net

Solvent-Free and Novel Solvent Conditions: Protocols that operate under solvent-free conditions, for instance, using a rotary evaporator with a catalyst like p-toluenesulfonic acid, offer high yields and generate water as the only byproduct. organic-chemistry.org The use of alternative "green" solvents like trifluorotoluene can also enhance reactivity and provide a more environmentally friendly alternative to traditional solvents like dichloromethane (B109758). beilstein-journals.org

Neutral Benzylation Reagents: For substrates sensitive to acidic or basic conditions, the development of neutral benzylation agents is crucial. Reagents like 2-benzyloxy-1-methylpyridinium triflate can effectively form benzyl esters while being compatible with functionalities such as carbamates and other esters. beilstein-journals.org

Exploration of Novel Reactivity Patterns for the Alkyne, Carbamate (B1207046), and Benzyl Ester Moieties

The multifunctionality of 4-pentynylcarbamic acid benzyl ester provides a rich platform for exploring novel chemical transformations. Future work should aim to selectively address each functional group to build molecular complexity.

Alkyne Moiety: The terminal alkyne is a versatile handle for a wide range of transformations. Its potential in metal-catalyzed cycloadditions, hydrometalation, and cross-coupling reactions is a significant area for exploration.

Carbamate Moiety: Beyond its role as a linker, the carbamate group can be investigated as an intramolecular directing group to control regioselectivity in reactions involving the alkyne or the alkyl chain.

Benzyl Ester Moiety: Research into the direct transformation of the benzyl ester into other functional groups is a promising direction. A notable method involves using a catalytic amount of ferric(III) chloride with α,α-dichlorodiphenylmethane to convert benzyl esters into acid chloride intermediates in situ. rsc.orgresearchgate.net These intermediates can then react with various nucleophiles like alcohols, amines, or carboxylic acids to form new esters, amides, and anhydrides, respectively, with high yields under mild conditions. rsc.orgresearchgate.net Furthermore, developing chemoselective deprotection methods, such as using nickel boride, could allow for the cleavage of the benzyl ester while leaving other sensitive groups unaffected. organic-chemistry.org

Advanced In Situ Spectroscopic Studies of Reaction Mechanisms

A deeper understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. The application of advanced in situ spectroscopic techniques will be invaluable. By employing methods like in situ Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR), researchers can monitor reaction kinetics, identify transient intermediates, and elucidate catalytic cycles in real-time. This approach would be particularly useful for understanding the complex mechanisms of palladium-catalyzed C-H activation organic-chemistry.org or the ferric(III) chloride-catalyzed conversion of the benzyl ester group. rsc.orgresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and simplified scalability. Future research should explore the synthesis of this compound and its subsequent transformations using flow reactors. This approach is particularly well-suited for reactions that involve unstable intermediates or are highly exothermic.

Complementary to flow chemistry, automated synthesis platforms can accelerate the discovery and optimization of reaction conditions. High-throughput screening of catalysts, solvents, and temperature parameters can rapidly identify optimal protocols for the synthesis and selective functionalization of the molecule, significantly reducing development time.

Design of New Catalytic Systems for Selective Transformations

The development of novel catalysts is central to advancing the chemistry of this compound. The focus will be on achieving higher selectivity and sustainability.

Heterogeneous Catalysts: The design of recyclable, solid-supported catalysts, such as palladium nanoparticles on N-doped carbon composites, offers a sustainable alternative to homogeneous systems for reactions like direct C-H esterification. researchgate.net

Chemoselective Catalysts: A key challenge is the selective transformation of one functional group in the presence of others. Future work should target the design of catalytic systems that can, for example, hydrogenate the alkyne without causing hydrogenolysis of the benzyl ester. This can sometimes be achieved through the use of catalyst inhibitors like ammonia (B1221849) or pyridine (B92270) with a Pd/C catalyst. organic-chemistry.org

Novel Metal-Based Catalysts: Exploring less common catalytic systems, such as tetranuclear zinc clusters for transesterification or ionic iron(III) complexes for C-H esterification, could unlock new reactivity and efficiency. organic-chemistry.org

Computational-Guided Synthesis and Reaction Discovery

Computational chemistry provides powerful predictive tools for modern chemical research. Density Functional Theory (DFT) can be used to model reaction pathways, calculate transition state energies, and predict the outcomes of potential transformations. For a molecule like this compound, computational studies could be used to:

Guide the design of new catalysts by modeling catalyst-substrate interactions.

Predict the regioselectivity of additions to the alkyne.

Elucidate complex reaction mechanisms to support findings from spectroscopic studies.

Screen for novel, undiscovered reactivity patterns, accelerating the pace of experimental research.

Q & A

Basic Research Questions

Q. What are the optimal pH conditions for synthesizing 4-Pentynylcarbamic acid benzyl ester to maximize benzyl ester bond formation?

- Methodological Answer : Benzyl ester bond formation is highly pH-dependent. Studies on analogous compounds (e.g., DHP-glucuronic acid complexes) show that acidic conditions (pH 4–5) favor esterification due to enhanced reactivity of carboxylic acid groups with quinone methide intermediates. Neutral conditions (pH 6–7) shift reactivity toward nucleophilic additions (e.g., amines or alcohols), reducing ester yield. For this compound, synthesis should prioritize pH 4–5, validated via ion chromatography (IC) or HPLC to quantify ester bond content .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- FTIR Spectroscopy : Identifies ester carbonyl stretching (~1740 cm⁻¹) and carbamate N-H bonds (~3300 cm⁻¹).

- Solid-State ¹³C NMR : Resolves carbamate (155–160 ppm) and benzyl ester (165–170 ppm) carbons.

- HPLC-MS : Quantifies purity and detects byproducts (e.g., hydrolyzed derivatives).

- Elemental Analysis : Confirms nitrogen content, critical for distinguishing carbamate groups from ester contaminants .

Advanced Research Questions

Q. How do quinone methide intermediates influence the reaction pathways in the formation of benzyl ester bonds in this compound?

- Methodological Answer : Quinone methides, generated during oxidative coupling, react with carboxylic acids (e.g., glucuronic acid) to form benzyl esters. Competing pathways include nucleophilic attacks by water (hydrolysis) or amines (protein adducts). For this compound, stabilizing quinone methides via low-temperature reactions (0–5°C) and aprotic solvents (e.g., THF) can suppress side reactions. Kinetic studies using UV-Vis spectroscopy or stopped-flow methods are recommended to track intermediate lifetimes .

Q. What methodologies are employed to investigate the biological interactions of this compound with enzymatic targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to receptors (e.g., acetylcholinesterase).

- Molecular Docking Simulations : Predicts binding affinities using carbamate and alkyne moieties as pharmacophores.

- In Vitro Enzyme Assays : Quantifies inhibition potency (IC₅₀) under varied pH/temperature conditions.

- Metabolic Stability Studies : Uses liver microsomes to assess esterase-mediated hydrolysis rates .

Q. How can researchers resolve contradictions in experimental data regarding pH-dependent nitrogen incorporation versus benzyl ester bond formation in related compounds?

- Methodological Answer : Contradictions arise when acidic pH favors ester bonds but reduces nitrogen content (e.g., protein adducts). To resolve this:

- Controlled Protease Digestion : Isolate protein-free samples to eliminate nitrogen interference.

- Isotopic Labeling : Use ¹⁵N-labeled amines to trace nitrogen sources.

- Multivariate Analysis : Correlate pH, ester bond yield, and nitrogen content via regression models. Data from DHPGAC studies highlight pH 4 as optimal for ester bonds, while pH 7 increases nitrogen from protein adducts .

Q. What factors govern solvent selection and reaction temperature optimization during the synthesis of this compound derivatives?

- Methodological Answer :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance carbamate stability but risk hydrolysis. Low-polarity solvents (e.g., toluene) favor esterification but slow reaction rates.

- Temperature : Elevated temperatures (50–70°C) accelerate quinone methide formation but reduce selectivity. Cryogenic conditions (–20°C) prolong intermediate stability.

- Catalyst Screening : Tertiary amines (e.g., DMAP) improve esterification efficiency. Data from piperidine-carbamate syntheses suggest 0°C in THF as a starting point .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.